molecular formula C8H12O4 B1207665 1,3-Cyclohexanedicarboxylic acid CAS No. 3971-31-1

1,3-Cyclohexanedicarboxylic acid

Cat. No.: B1207665
CAS No.: 3971-31-1
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It consists of a cyclohexane ring substituted with two carboxylic acid groups at the 1 and 3 positions. This compound exists as a mixture of cis and trans isomers and is known for its applications in various fields, including polymer chemistry and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

1,3-Cyclohexanedicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as an intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of cyclic structures. For instance, it can act as a substrate for enzymes that catalyze the formation of cyclic anhydrides . The interactions between this compound and these biomolecules are primarily based on its ability to donate and accept protons, making it a versatile compound in biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing the rate of biochemical reactions . For example, it may act as an inhibitor for certain dehydrogenases, affecting the redox state of the cell. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which this compound can become harmful to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as citrate synthase and aconitase, influencing the flux of metabolites through these pathways . The presence of this compound can alter the levels of key metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its solubility and affinity for different biomolecules.

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals or post-translational modifications directing it to particular organelles . This subcellular localization is crucial for its role in modulating metabolic pathways and cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarboxylic acid can be synthesized through the hydrogenation of isophthalic acid. The process involves the use of a palladium catalyst supported on a silica carrier, with the addition of a copper compound to enhance the reaction efficiency. The reaction is carried out under high temperature (150-300°C) and strongly acidic conditions (pH ≤ 1) .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, utilizing high-pressure hydrogenation reactors to ensure complete conversion of isophthalic acid to the desired product. The use of robust catalysts and optimized reaction conditions minimizes by-products and maximizes yield .

Chemical Reactions Analysis

1,3-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized to form cyclohexane-1,3-dione using strong oxidizing agents such as potassium permanganate under acidic conditions.

Reduction:

  • Reduction of this compound with lithium aluminum hydride results in the formation of 1,3-cyclohexanedimethanol.

Substitution:

  • The carboxylic acid groups can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products:

  • Cyclohexane-1,3-dione (oxidation).
  • 1,3-Cyclohexanedimethanol (reduction).
  • Esters of this compound (esterification).

Scientific Research Applications

1,3-Cyclohexanedicarboxylic acid has diverse applications in scientific research:

Chemistry:

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine:

  • Explored for its role in drug delivery systems, where its derivatives can be used to enhance the solubility and bioavailability of therapeutic agents.

Industry:

Comparison with Similar Compounds

  • 1,4-Cyclohexanedicarboxylic acid.
  • 1,2-Cyclohexanedicarboxylic acid.
  • Cyclohexane-1,3-dione.

Comparison:

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and applications in polymer chemistry and pharmaceuticals. Its ability to form both cis and trans isomers adds to its versatility in various chemical processes .

Properties

IUPAC Name

cyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883923
Record name 1,3-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3971-31-1
Record name 1,3-Cyclohexanedicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanedicarboxylic acid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Record name A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Synthesis routes and methods I

Procedure details

To a suspension of isophthalic acid (5.0 g, 30.1 mmol) in 45 ml of acetic acid was added a slurry of 0.1 g of platinum oxide in 5 ml of acetic acid. The resulting mixture was stirred under 50 psi of hydrogen at 25° C. for 16 hours. NMR analysis (DMSO-d6) at this time showed complete reduction of starting material. The reaction mixture was filtered through Celite and the filter cake was rinsed with methanol. The combined filtrate and washes were concentrated under reduced pressure, using heptane to azeotropically remove residual acetic acid. Trituration of the resultant semi-solid with heptane and filtration of the precipitate provided 4.92 g (95%) of the title compound as a white powder. mp: 163-165° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.81) was added 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml). The reaction mixture was shaken under hydrogen (50 psi) at room temperature overnight. The mixture was filtered through celite. To this solution was added fresh 5% Rhodium-on-alumina catalyst (25 g), and the mixture was shaken under 50 psi of hydrogen for another 24 hours. The final reaction mixture was filtered through celite. The solution was concentrated under vacuum to give 493 g of the title compound as a white powder (96.3% yield). m.p. 163-165° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
96.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanedicarboxylic acid
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1,3-Cyclohexanedicarboxylic acid
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1,3-Cyclohexanedicarboxylic acid
Reactant of Route 6
1,3-Cyclohexanedicarboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Cyclohexanedicarboxylic acid?

A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.

Q2: Does the cis/trans isomerism of 1,3-CHDA impact its properties?

A2: Yes, the cis and trans isomers of 1,3-CHDA exhibit distinct physical and chemical properties due to the different spatial arrangements of the carboxylic acid groups. For instance, [the trans isomer of 1,3-CHDA has a higher melting point than the cis isomer] [].

Q3: How does 1,3-CHDA contribute to the properties of polymers?

A3: 1,3-CHDA serves as a monomer in the synthesis of various polymers like polyesters and polyamides. Its incorporation can influence the polymer's properties, such as flexibility, crystallinity, and thermal stability [, ]. For example, polyamides derived from 1,3-CHDA exhibit high glass transition temperatures, indicating excellent thermal stability [].

Q4: Are there specific challenges in using 1,3-CHDA in polymer synthesis?

A4: Yes, one challenge is controlling the polymerization process to achieve desired molecular weights. For instance, in the synthesis of polyamides using phosphite amide derivatives of 1,3-CHDA, only low molecular weight polymers were obtained [].

Q5: How do the conformational preferences of 1,3-CHDA change with ionization state and solvent?

A5: NMR and computational studies reveal that 1,3-CHDA shows different conformational preferences depending on its ionization state (diacid, monoanion, dianion) and the solvent (water, DMSO). For example, the dianion of trans-1,2-cyclohexanedicarboxylic acid exhibits a preference for the diaxial conformation in DMSO, which is unusual for cyclohexane derivatives []. This highlights the significant influence of solvent and ionization on molecular conformation.

Q6: Does 1,3-CHDA form intramolecular hydrogen bonds?

A6: While generally less favored in cyclohexane rings, intramolecular hydrogen bonding is possible. Studies on cis-1,3-cyclopentanedicarboxylic acid, a close analog, demonstrated stronger intramolecular hydrogen bonding in its monoanion compared to cis-1,3-CHDA. This suggests that ring size influences the strength of such interactions [].

Q7: Can 1,3-CHDA be used to construct supramolecular assemblies?

A7: Yes, 1,3-CHDA can act as a building block in supramolecular chemistry due to its ability to form hydrogen bonds through its carboxylic acid groups. Research has shown the formation of various supramolecular architectures, including host-guest complexes, networks, and sheets, by co-crystallizing 1,3-CHDA with different N-donor compounds [].

Q8: Can enzymes differentiate between the enantiomers of 1,3-CHDA derivatives?

A8: Yes, enzymatic desymmetrization of meso-diesters of cis-1,3-CHDA has been achieved using enzymes like pig liver esterase and Aspergillus oryzae lipase. This approach provides a way to obtain enantiomerically enriched 1,3-CHDA derivatives for potential applications in asymmetric synthesis [, ].

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